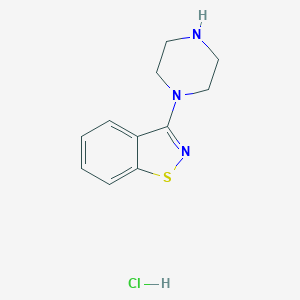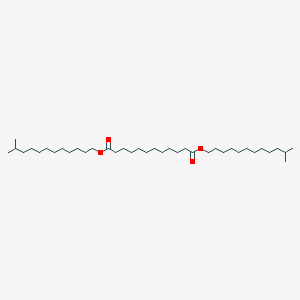
bis(11-methyldodecyl) dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(11-methyldodecyl) dodecanedioate: is an organic compound derived from dodecanedioic acid and isotridecyl alcohol. It is a diester, meaning it contains two ester functional groups. This compound is used in various industrial applications, particularly as a plasticizer, which enhances the flexibility and durability of polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodecanedioic acid, diisotridecyl ester typically involves the esterification of dodecanedioic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Dodecanedioic acid+2Isotridecyl alcohol→Dodecanedioic acid, diisotridecyl ester+2Water
Industrial Production Methods: Industrial production of this compound often employs continuous esterification processes. The reaction mixture is heated and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Esterification: As mentioned, the primary reaction for the synthesis of dodecanedioic acid, diisotridecyl ester is esterification.
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to dodecanedioic acid and isotridecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: Dodecanedioic acid and isotridecyl alcohol.
Transesterification: New esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Industry: Used as a plasticizer to improve the flexibility and durability of polymers.
Lubricants: Acts as a component in the formulation of high-performance lubricants.
Biology and Medicine:
Biocompatible Materials: Research is ongoing into its use in biocompatible materials for medical applications.
Industry:
Coatings and Adhesives: Enhances the properties of coatings and adhesives, providing better performance and longevity.
Mecanismo De Acción
The primary mechanism of action for dodecanedioic acid, diisotridecyl ester in its applications is through its plasticizing effect. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This effect is achieved through the ester functional groups interacting with the polymer chains, allowing for greater movement and flexibility.
Comparación Con Compuestos Similares
- Dodecanedioic acid, diethyl ester
- Dodecanedioic acid, dibutyl ester
- Dodecanedioic acid, dioctyl ester
Comparison:
- bis(11-methyldodecyl) dodecanedioate has longer alkyl chains compared to diethyl and dibutyl esters, providing greater flexibility and lower volatility.
- Compared to dioctyl ester, diisotridecyl ester offers better performance in high-temperature applications due to its higher molecular weight and thermal stability.
This compound’s unique properties make it particularly valuable in applications requiring enhanced flexibility, durability, and thermal stability.
Propiedades
Número CAS |
143009-09-0 |
|---|---|
Fórmula molecular |
C38H74O4 |
Peso molecular |
595 g/mol |
Nombre IUPAC |
bis(11-methyldodecyl) dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3 |
Clave InChI |
XLXMYOUBZINZAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
| 143009-09-0 84731-63-5 |
|
Sinónimos |
Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



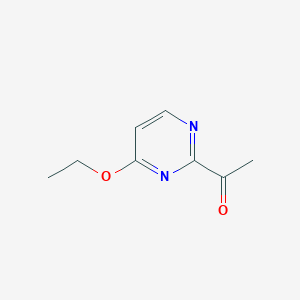
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)

![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)
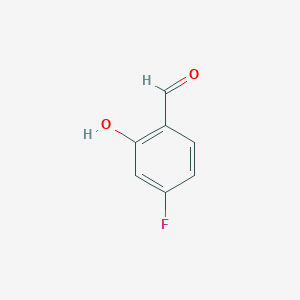

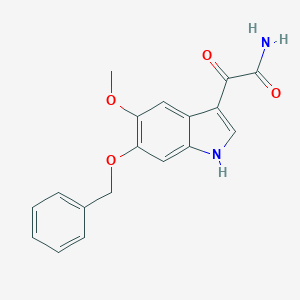
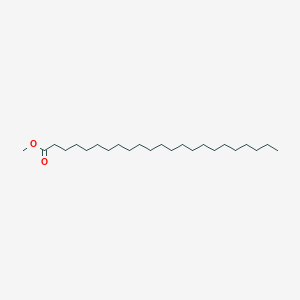
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B130127.png)


